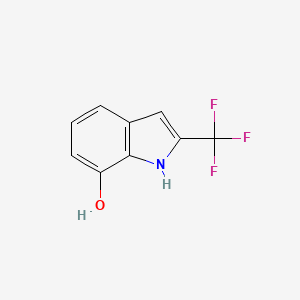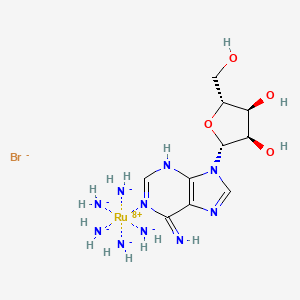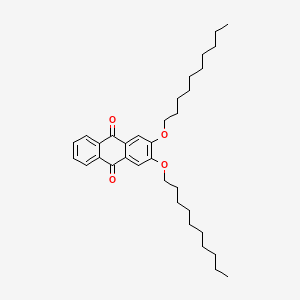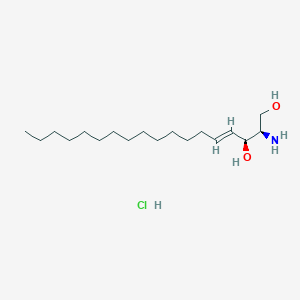
Methyl(r)-2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl®-2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a bromine and chlorine-substituted phenyl ring, making it a valuable subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the esterification of 5-bromo-2-chlorophenylacetic acid with methanol in the presence of a strong acid catalyst to form methyl 5-bromo-2-chlorophenylacetate. This intermediate is then subjected to amination using an appropriate amine source under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl®-2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium iodide in acetone or other nucleophiles under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Methyl®-2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl®-2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-bromo-2-chlorophenyl)acetate
- 2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid
- 5-Bromo-2-chlorophenylacetic acid
Uniqueness
Methyl®-2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual halogenation (bromine and chlorine) on the phenyl ring distinguishes it from other similar compounds, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H9BrClNO2 |
|---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(5-bromo-2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8H,12H2,1H3/t8-/m1/s1 |
InChI Key |
NIHQIBJCRIWPQV-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=C(C=CC(=C1)Br)Cl)N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B13127033.png)
![3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B13127039.png)

![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)






